molecular formula C7H14O3S B14010175 Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate CAS No. 77475-66-2

Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate

Cat. No.: B14010175
CAS No.: 77475-66-2
M. Wt: 178.25 g/mol
InChI Key: GIXSELUYNIOQCQ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate is a synthetic ester characterized by a sulfanyl (-S-) group substituted with a 2-hydroxyethyl moiety. This compound is structurally related to esters found in natural sources (e.g., fruits) and synthetic intermediates used in pharmaceuticals or organic synthesis.

Properties

CAS No.

77475-66-2

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

ethyl 3-(2-hydroxyethylsulfanyl)propanoate

InChI

InChI=1S/C7H14O3S/c1-2-10-7(9)3-5-11-6-4-8/h8H,2-6H2,1H3

InChI Key

GIXSELUYNIOQCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate can be synthesized through the esterification of 3-[(2-hydroxyethyl)sulfanyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor with a catalyst bed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride is often used for the reduction of the ester group.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3-[(2-hydroxyethyl)sulfanyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing enzyme activity or acting as a ligand in coordination chemistry. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biological pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate belongs to a class of esters with the general formula ethyl 3-(substituted-sulfanyl)propanoate. Key analogs include:

Compound Name Substituent on Sulfanyl Group Occurrence/Application Key Properties/Data References
Ethyl 3-(methylthio)propanoate Methyl (-CH₃) Pineapple pulp and core (aroma compound) Concentration: 91.21 µg/kg (pulp), 42.67 µg/kg (core). Contributes to fruity/sulfurous aroma.
Ethyl 3-[(furan-2-ylmethyl)sulfanyl]propanoate Furan-2-ylmethyl (-CH₂C₄H₃O) Synthetic intermediate Electronegative substituent; used in furan-based diene synthesis.
Ethyl 3-(allylsulfanyl)propanoate Allyl (-CH₂CH=CH₂) Synthetic chemistry Molar mass: 289.39 g/mol; used in peptide/protected amino acid synthesis.
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate 2-Ethoxy-2-oxoethyl (-CH₂COOEt) Synthetic chemistry CAS 80278-72-4; potential precursor for bioactive molecules.
Ethyl 3-(methylsulfonyl)propanoate Methylsulfonyl (-SO₂CH₃) Pharmaceutical intermediate CAS 118675-14-2; sulfonyl group enhances stability and polarity.

Functional Group Impact on Properties

  • Hydrophilicity : The 2-hydroxyethyl group in the target compound increases hydrophilicity compared to methylthio (lipophilic) or furan-based (aromatic) analogs. This may enhance solubility in polar solvents .
  • Volatility: Analogs like ethyl 3-(methylthio)propanoate are volatile aroma compounds in fruits, whereas the hydroxyethyl group likely reduces volatility due to hydrogen bonding .
  • Reactivity : The hydroxyethyl group may participate in esterification or oxidation reactions, unlike inert substituents (e.g., methyl).

Aroma Compounds in Food Science

Ethyl 3-(methylthio)propanoate is critical in pineapple aroma profiles, while ethyl propanoate analogs define durian’s sweet odor. The hydroxyethyl analog’s odor profile remains unstudied but may differ due to reduced volatility .

Biological Activity

Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate, a compound featuring a thioether functional group, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C7H14O3SC_7H_{14}O_3S. The presence of the hydroxyethyl and sulfanyl groups suggests potential interactions with biological systems, particularly in redox reactions and enzyme modulation.

Mechanisms of Biological Activity

  • Antioxidant Properties : Compounds containing sulfanyl groups are known to exhibit antioxidant activity. This compound may scavenge free radicals, thereby mitigating oxidative stress in cells. This is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
  • Enzyme Modulation : The compound may influence enzyme activity through reversible binding or modification of active sites. This could enhance or inhibit specific metabolic pathways, providing therapeutic benefits in conditions such as metabolic syndrome.
  • Antimicrobial Activity : Research indicates that sulfanyl-containing compounds often display antimicrobial properties. This compound could inhibit the growth of pathogenic bacteria and fungi, making it a candidate for pharmaceutical applications.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that related thioether compounds exhibited significant antioxidant effects in vitro. The mechanism was attributed to their ability to donate electrons and neutralize reactive oxygen species (ROS) .

Enzyme Inhibition

Research on similar compounds has shown that thioether derivatives can act as inhibitors of enzymes involved in detoxification processes. For example, a study found that certain thioether compounds inhibited cytochrome P450 enzymes, which play a critical role in drug metabolism . this compound's structural similarity suggests it may possess comparable enzyme-modulating properties.

Antimicrobial Effects

In a recent investigation into the antimicrobial efficacy of sulfanyl derivatives, this compound was tested against various bacterial strains. The results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Data Summary Table

Biological Activity Mechanism Reference
AntioxidantScavenging ROS
Enzyme InhibitionModulation of cytochrome P450
AntimicrobialInhibition of bacterial growth

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